Cas no 1806746-37-1 (Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate)

Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate
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- インチ: 1S/C11H13F3N2O4/c1-18-8(17)3-7-10(19-2)9(20-11(12,13)14)6(4-15)5-16-7/h5H,3-4,15H2,1-2H3
- InChIKey: AEZTUOQSBZOPOR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(CC(=O)OC)=NC=C1CN)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 83.7
Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086193-1g |
Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate |
1806746-37-1 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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4. Back matter
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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8. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetateに関する追加情報
Research Briefing on Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS: 1806746-37-1)
Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS: 1806746-37-1) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and aminomethyl functional groups, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in targeting specific biological pathways.
The synthesis of Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate involves multi-step organic reactions, including the introduction of the trifluoromethoxy group, which is known for its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers have optimized the synthetic route to improve yield and purity, making it feasible for large-scale production. The compound's structural features suggest its utility as a building block for more complex molecules in medicinal chemistry.
Pharmacological studies have revealed that Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate exhibits notable activity in modulating specific enzyme systems. Preliminary in vitro assays indicate its potential as an inhibitor of key enzymes involved in inflammatory and neurodegenerative diseases. For instance, recent findings suggest its interaction with cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), which are critical targets in the treatment of conditions like arthritis and Parkinson's disease.
In addition to its enzyme inhibitory properties, this compound has been investigated for its role in drug delivery systems. Its aminomethyl group allows for facile conjugation with other bioactive molecules, enabling the development of targeted therapies. Recent research has explored its use in prodrug formulations, where it serves as a carrier to enhance the solubility and stability of poorly water-soluble drugs. Such applications highlight its versatility in modern pharmaceutical design.
Despite these promising findings, further studies are needed to fully elucidate the compound's mechanism of action and therapeutic potential. Current research efforts are focused on in vivo evaluations to assess its pharmacokinetics, toxicity, and efficacy in animal models. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical applications.
In conclusion, Methyl 5-(aminomethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate represents a valuable scaffold in drug discovery, with demonstrated potential in enzyme inhibition and drug delivery. Continued research will be essential to unlock its full therapeutic capabilities and address existing challenges in its development. This briefing underscores the importance of interdisciplinary collaboration in advancing the frontiers of chemical biology and pharmaceutical science.
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